

Application Notes and Protocols for GSK840 In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK840

Cat. No.: B2398511

[Get Quote](#)

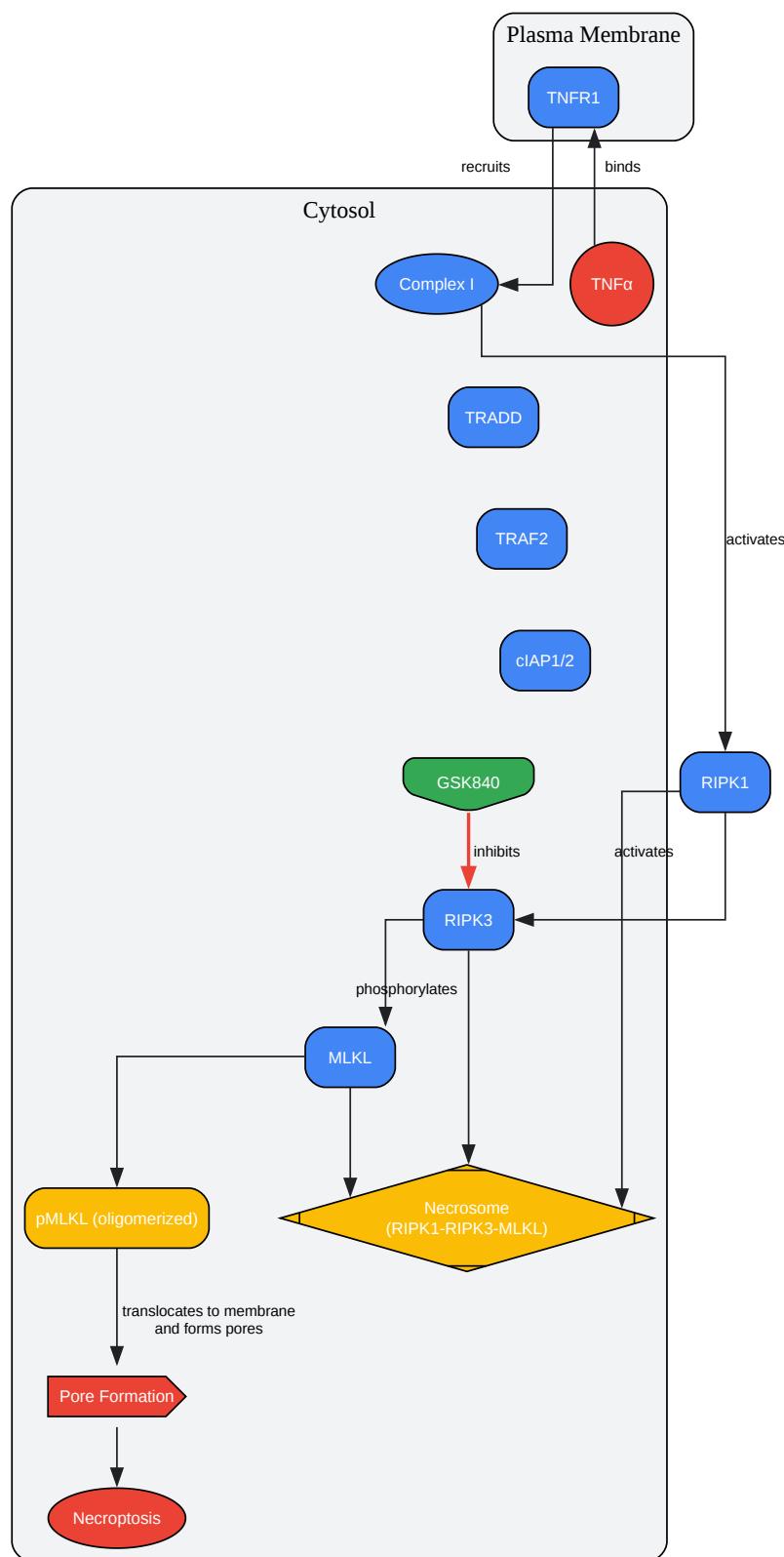
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro use of **GSK840**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).

Introduction

GSK840 is a small molecule inhibitor that specifically targets RIPK3, a key serine/threonine kinase involved in the necroptosis pathway.^{[1][2][3]} Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs in a lytic and pro-inflammatory manner.^[3] By inhibiting RIPK3, **GSK840** can block the necroptotic cell death cascade, making it a valuable tool for studying inflammatory diseases and other pathologies where necroptosis is implicated.^{[3][4][5]} **GSK840** has been shown to be highly selective for human RIPK3 with no significant activity against RIPK1.^[3]

Mechanism of Action

GSK840 functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and subsequent activation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).^{[1][4]} This inhibition effectively halts the execution phase of necroptosis. At higher concentrations (approximately twice its EC50), **GSK840** has been observed to potentially induce apoptosis through a RIPK1-dependent mechanism.^[6]


Quantitative Data Summary

The following table summarizes the reported in vitro potency of **GSK840**.

Assay Type	Target	Species	IC50 Value	Reference
Kinase Activity Assay	Recombinant RIPK3	Human	0.3 nM	[1] [2] [3]
Binding Assay	RIPK3 Kinase Domain	Human	0.9 nM	[1] [2] [3]

Signaling Pathway Diagram

The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by **GSK840**.

[Click to download full resolution via product page](#)

Caption: Necroptosis pathway showing **GSK840** inhibition of RIPK3.

Experimental Protocols

TNF- α -Induced Necroptosis Inhibition Assay in HT-29 Cells

This protocol describes how to assess the ability of **GSK840** to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNF- α) in the human colon adenocarcinoma cell line HT-29.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the TNF- α -induced necroptosis inhibition assay.

Materials:

- HT-29 cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **GSK840** (stock solution in DMSO)
- Human TNF- α (10 ng/mL final concentration)
- z-VAD-FMK (pan-caspase inhibitor, 20 μ M final concentration)
- SMAC mimetic (e.g., BV6, 100 nM final concentration)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Procedure:

- Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **GSK840** in culture medium. The final concentration should range from 0.01 to 3 μM .^[7] Remove the old medium from the cells and add the medium containing the different concentrations of **GSK840**. Include a vehicle control (DMSO).
- Necroptosis Induction: To induce necroptosis, add a cocktail of human TNF- α (final concentration 10 ng/mL), z-VAD-FMK (final concentration 20 μM), and a SMAC mimetic (final concentration 100 nM) to the wells.^[7]
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.^[7]
- Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.
- Data Analysis: Normalize the luminescence readings to the vehicle control (considered 100% viability) and the induced necroptosis control (0% viability). Plot the percentage of viability against the logarithm of the **GSK840** concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

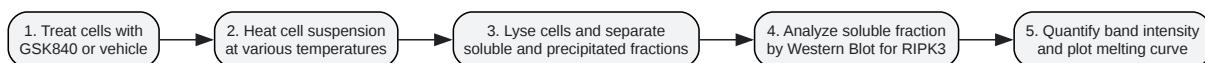
In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a method to directly measure the inhibitory effect of **GSK840** on the enzymatic activity of recombinant human RIPK3.

Materials:

- Recombinant human RIPK3 protein
- **GSK840** (stock solution in DMSO)
- Myelin Basic Protein (MBP) as a substrate
- ATP

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[8]
- ADP-Glo™ Kinase Assay kit
- 384-well plates
- Plate reader capable of luminescence detection


Procedure:

- Compound Preparation: Prepare serial dilutions of **GSK840** in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the recombinant RIPK3 enzyme and the different concentrations of **GSK840** or DMSO (vehicle control).[8] Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[8]
- Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate MBP.[8] The final concentrations should be optimized for the specific enzyme batch, but a starting point could be 50 μM ATP and 20 μM MBP.[8]
- Incubation: Allow the reaction to proceed for 2 hours at room temperature.[8]
- ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's protocol. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each **GSK840** concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **GSK840** concentration and fitting the data to a suitable dose-response curve.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[\[9\]](#)[\[10\]](#) The principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Materials:

- Cell line expressing human RIPK3
- **GSK840** (stock solution in DMSO)
- PBS (Phosphate-Buffered Saline)
- Protease and phosphatase inhibitor cocktails
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- High-speed centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against RIPK3
- Secondary antibody (HRP-conjugated)
- Chemiluminescence detection system

Procedure:

- Cell Treatment: Treat cultured cells with the desired concentration of **GSK840** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Heating Step: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RIPK3.
- Data Analysis: Quantify the band intensities of RIPK3 at each temperature for both the **GSK840**-treated and vehicle-treated samples. Plot the relative amount of soluble RIPK3 as a function of temperature. A shift in the melting curve to a higher temperature in the **GSK840**-treated sample indicates target engagement. Isothermal dose-response experiments can also be performed by treating cells with a range of **GSK840** concentrations and heating at a single, optimized temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]

- 4. GSK840 Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK840 Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK840 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2398511#gsk840-in-vitro-assay-protocol\]](https://www.benchchem.com/product/b2398511#gsk840-in-vitro-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

